

Technical Whitepaper & Safety Data Guide: (6R)-8-Chloro-6-hydroxyoctanoic Acid

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Compound of Interest

Compound Name:	(6R)-8-Chloro-6-hydroxyoctanoic acid
CAS No.:	188412-11-5
Cat. No.:	B12577002

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Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Document Type: Advanced Safety Data Sheet (SDS) & Process Implementation Guide

Executive Summary

As a Senior Application Scientist overseeing chiral active pharmaceutical ingredient (API) development, I present this technical guide on **(6R)-8-chloro-6-hydroxyoctanoic acid** (CAS: 188412-11-5). This document transcends a traditional Safety Data Sheet (SDS). While it rigorously details the physicochemical and hazard profiles required for safe laboratory handling, it also serves as an in-depth mechanistic guide.

This specific chiral compound is the foundational precursor in the asymmetric synthesis of (R)- α -lipoic acid (thioctic acid), a potent antioxidant API[1]. The biological efficacy of α -lipoic acid is highly dependent on its stereochemistry, residing almost exclusively in the (R)-enantiomer. Understanding the causality behind the safe handling, stability, and stereospecific reactivity of **(6R)-8-chloro-6-hydroxyoctanoic acid** is critical to preventing downstream synthetic failures and ensuring high enantiomeric excess (ee) in final drug products[2].

Chemical Identity & Physicochemical Profiling

The structural integrity of **(6R)-8-chloro-6-hydroxyoctanoic acid** relies on its bifunctional nature: a terminal alkyl chloride and a secondary chiral alcohol[3]. This dual functionality makes it highly versatile but also dictates specific storage and handling parameters to prevent unwanted intramolecular cyclization or degradation.

Table 1: Chemical Identity and Physicochemical Properties

Parameter	Specification	Causality / Relevance
IUPAC Name	(6R)-8-chloro-6-hydroxyoctanoic acid	Defines the absolute configuration critical for API synthesis.
CAS Number	188412-11-5	Unique identifier for the (6R) enantiomer[4].
Molecular Formula	C ₈ H ₁₅ ClO ₃	Indicates the presence of reactive hydroxyl and chloro groups.
Molecular Weight	194.66 g/mol	Used for precise stoichiometric calculations[4].
Stereocenter	(R)-configuration at C-6	Requisite precursor configuration for (R)-Lipoic acid[3].
Storage Temp.	+4°C to +8°C	Prevents thermal degradation and preserves enantiomeric purity.

Hazard Identification & Safety Mitigation (SDS Core)

The presence of a terminal chloro group and a secondary alcohol classifies this compound as a reactive intermediate. The primary toxicological concern is its potential to act as a mild alkylating agent, which drives its irritant properties.

Table 2: GHS Classification and Hazard Statements

Hazard Class	GHS Category	Signal Word	Hazard Statement
Skin Irritation	Category 2	Warning	H315: Causes skin irritation
Eye Irritation	Category 2A	Warning	H319: Causes serious eye irritation
STOT (Single Exp.)	Category 3	Warning	H335: May cause respiratory irritation

Toxicological Causality & Handling Logic

- Why is it an irritant? The terminal chlorine atom is a viable leaving group. Upon contact with biological nucleophiles (e.g., proteins in the skin or ocular mucosa), localized alkylation or localized generation of trace hydrochloric acid (via hydrolysis) can occur, leading to inflammation.
- Self-Validating Safety Protocol: Always handle within a Class II fume hood. To validate decontamination, work surfaces should be swabbed and tested with a dilute silver nitrate (AgNO₃) solution; the absence of white AgCl precipitate confirms the removal of the chlorinated compound.

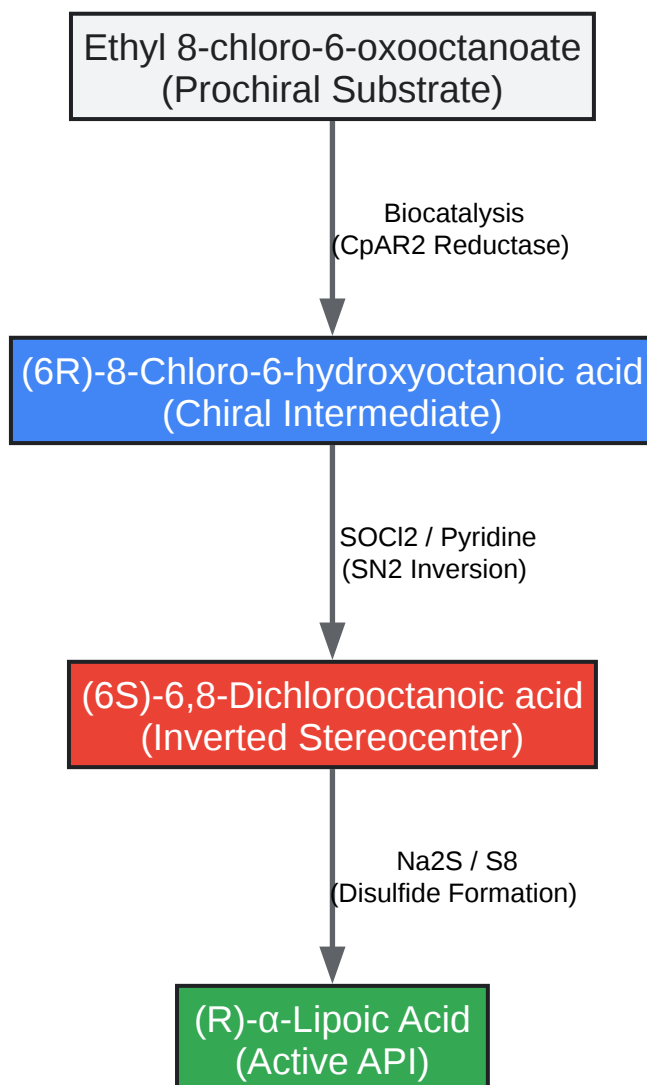
Mechanistic Role in (R)- α -Lipoic Acid Synthesis

In drug development, experimental choices are dictated by mechanistic causality. Why do we start with the (6R)-hydroxy enantiomer to produce (R)- α -lipoic acid?

The answer lies in the Walden inversion. During the synthesis, the C-6 hydroxyl group of **(6R)-8-chloro-6-hydroxyoctanoic acid** must be converted into a chloride to form the 6,8-dichloro intermediate. This chlorination is typically achieved using thionyl chloride (SOCl₂) and pyridine^[5]. The reaction proceeds via an SN₂ mechanism, which inherently causes an inversion of stereochemical configuration at C-6^[5].

Therefore, the (6R)-hydroxy precursor is inverted to the (6S)-dichloro intermediate^[5]. In the final step, the displacement of the two chlorides by sodium disulfide (Na₂S₂) to form the

dithiolane ring retains the overall stereochemical impact, yielding the desired (R)- α -lipoic acid[5].



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Fig 1: Asymmetric synthesis pathway of (R)- α -Lipoic Acid highlighting the critical SN₂ inversion.

Experimental Protocols: Self-Validating Systems

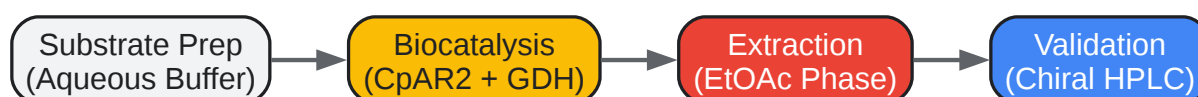
To ensure scientific integrity, the following protocols are designed as closed, self-validating loops. Each step contains an analytical checkpoint that proves the success of the reaction before allowing progression.

Protocol A: Biocatalytic Synthesis of the (6R) Intermediate

Recent advancements utilize engineered ϵ -keto ester reductases, such as the CpAR2 variant (S131Y/Q252I) from *Candida parapsilosis*, to achieve highly enantioselective reduction of ethyl 8-chloro-6-oxooctanoate[2].

Step-by-Step Methodology:

- **Substrate Preparation:** Dissolve 50 g of ethyl 8-chloro-6-oxooctanoate in a biphasic system consisting of 100 mM phosphate buffer (pH 6.5) and an organic co-solvent (e.g., 5% v/v DMSO) to enhance solubility.
- **Enzyme Cascade Initiation:** Introduce 2 g/L of lyophilized *E. coli* cells harboring the engineered CpAR2 reductase, alongside Glucose Dehydrogenase (GDH) and glucose for continuous cofactor (NADPH) regeneration[2].
- **Incubation & Monitoring:** Incubate at 30°C with 200 rpm agitation.
 - **Self-Validation Checkpoint:** Sample the organic phase every 2 hours using Gas Chromatography (GC). The reaction is only deemed complete when the substrate peak area is <1%.
- **Extraction & Hydrolysis:** Extract the resulting ethyl (6R)-8-chloro-6-hydroxyoctanoate using ethyl acetate (EtOAc). Perform mild basic hydrolysis (using dilute NaOH at 0°C to prevent elimination) followed by acidification to yield the free **(6R)-8-chloro-6-hydroxyoctanoic acid**.
- **Chiral Validation:** Analyze the isolated product via Chiral HPLC (e.g., Chiralcel OD-H column). Causality: Proceed to Protocol B only if ee > 99%; lower ee will result in a contaminated final API.



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Fig 2: Self-validating biocatalytic workflow ensuring >99% ee of the (6R) intermediate.

Protocol B: Stereospecific Chlorination (Inversion to 6S)

This step utilizes the (6R) intermediate to form the (6S)-dichloro compound via SN2 inversion[5].

Step-by-Step Methodology:

- Reagent Charging: In a rigorously dried, argon-purged reaction vessel, dissolve 3 kg of **(6R)-8-chloro-6-hydroxyoctanoic acid** (or its ethyl ester) in anhydrous toluene[6].
- Activation: Cool the system to 0°C. Add 1.1 equivalents of pyridine (acts as an acid scavenger and directs the SN2 mechanism).
- Chlorination: Dropwise, add 1.77 kg of thionyl chloride (SOCl₂)[6]. Causality: The slow addition controls the exothermic generation of SO₂ and HCl gases, preventing thermal degradation of the chiral center.
- Inversion Reaction: Gradually warm the mixture to 50°C and stir for 4 hours[6]. During this phase, the chlorosulfite intermediate collapses, and the chloride ion attacks from the back face, inverting the (6R) center to (6S)[5].
- Purification & Validation: Concentrate under reduced pressure. Rectify the crude product via vacuum distillation[6].
 - Self-Validation Checkpoint: Confirm the inversion via polarimetry (measuring specific optical rotation) and 1H-NMR. The shift of the C-6 proton confirms the successful substitution.

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